molecular formula C18H24N2O4S B14936533 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[1-(2-methylpropyl)-1H-indol-4-yl]oxy}acetamide

Cat. No.: B14936533
M. Wt: 364.5 g/mol
InChI Key: PVBLMQGDARZKDO-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE is a complex organic compound with a unique structure that combines elements of thiolane and indole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE typically involves multiple steps, starting with the preparation of the thiolane and indole intermediates. The thiolane intermediate is synthesized through a series of reactions involving the oxidation of sulfur-containing precursors. The indole intermediate is prepared through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

The final step involves the coupling of the thiolane and indole intermediates through an amide bond formation. This is typically achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions to avoid decomposition of the intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The indole moiety can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitronium tetrafluoroborate (NO2BF4) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE involves its interaction with specific molecular targets and pathways. The thiolane ring can interact with thiol groups in proteins, potentially modifying their activity. The indole moiety can interact with various receptors and enzymes, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-3-YL]OXY}ACETAMIDE: Similar structure but with a different substitution pattern on the indole ring.

    N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-5-YL]OXY}ACETAMIDE: Similar structure but with a different substitution pattern on the indole ring.

Uniqueness

The unique combination of the thiolane and indole moieties in N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-2-{[1-(2-METHYLPROPYL)-1H-INDOL-4-YL]OXY}ACETAMIDE provides it with distinct chemical and biological properties that are not observed in similar compounds

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[1-(2-methylpropyl)indol-4-yl]oxyacetamide

InChI

InChI=1S/C18H24N2O4S/c1-13(2)10-20-8-6-15-16(20)4-3-5-17(15)24-11-18(21)19-14-7-9-25(22,23)12-14/h3-6,8,13-14H,7,9-12H2,1-2H3,(H,19,21)

InChI Key

PVBLMQGDARZKDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC=C2OCC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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